molecular formula C4H4BrNS B1332003 5-bromo-4-methylIsothiazole CAS No. 503427-04-1

5-bromo-4-methylIsothiazole

Cat. No.: B1332003
CAS No.: 503427-04-1
M. Wt: 178.05 g/mol
InChI Key: RHSYYJNRUMLECH-UHFFFAOYSA-N
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Description

5-Bromo-4-methylisothiazole: is a heterocyclic compound that contains a five-membered ring with a sulfur and nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methylisothiazole typically involves the bromination of 4-methylisothiazole. One common method includes the reaction of 4-methylisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 5-azido-4-methylisothiazole, 5-thiocyanato-4-methylisothiazole.

    Oxidation: this compound sulfoxide, this compound sulfone.

    Reduction: 4-methylisothiazole.

Scientific Research Applications

Chemistry: 5-Bromo-4-methylisothiazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of isothiazole derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-methylisothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The sulfur and nitrogen atoms in the isothiazole ring can also engage in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methylisothiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities .

Properties

IUPAC Name

5-bromo-4-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-6-7-4(3)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYYJNRUMLECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361285
Record name 5-bromo-4-methylIsothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503427-04-1
Record name 5-bromo-4-methylIsothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-1,2-thiazole
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